Taraxafolin

Description

Significance of Flavanonols in Phytochemical Research

Flavanonols, a subgroup of flavonoids, are of significant interest in phytochemical research due to their diverse biological activities. researchgate.netmedwinpublishers.com These compounds are characterized by a 3-hydroxy-2,3-dihydro-2-phenylchromen-4-one backbone. Their structural features, including the presence of hydroxyl groups and stereocenters, contribute to their wide range of pharmacological properties. wikipedia.orgnih.gov Research has demonstrated that flavanonols possess antioxidant, anti-inflammatory, and anticancer activities, making them a focal point for the discovery of new therapeutic agents. medwinpublishers.comfrontiersin.orgnih.gov Their role in plants includes protection against pathogens and UV radiation, highlighting their ecological importance. frontiersin.org The study of flavanonols is crucial for understanding plant biochemistry and for identifying novel compounds with potential health benefits.

Position of Taraxafolin within the Broader Flavonoid Class

This compound, also known as dihydroquercetin, is classified as a flavanonol within the larger class of flavonoids. wikipedia.org Flavonoids are polyphenolic compounds ubiquitously found in plants and are categorized into several subclasses based on their chemical structure, including flavones, flavonols, flavanones, isoflavones, and anthocyanins. mdpi.com this compound's specific placement within the flavanonol subclass is due to the presence of a hydroxyl group at the C3 position and a saturated C2-C3 bond in its C-ring. wikipedia.org This structure distinguishes it from other flavonoids like quercetin (B1663063), which has a double bond in that position.

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is exploring a variety of its potential therapeutic applications. A significant area of investigation is its antioxidant and anti-inflammatory properties. frontiersin.orgnih.gov Studies have shown that this compound can mitigate oxidative stress and reduce the production of pro-inflammatory cytokines. nih.govisciii.es Another major research focus is its anticancer activity. Investigations have revealed that this compound may inhibit the growth of various cancer cells and modulate genes associated with cancer development. wikipedia.orgnih.gov Furthermore, its potential hepatoprotective, neuroprotective, and cardioprotective effects are also under active investigation. nih.goveco-vector.com Research into its antimicrobial and antiviral properties is also an emerging field of study. nih.gov

Fundamental Theoretical Frameworks Guiding this compound Investigations

The investigation of this compound is guided by several fundamental theoretical frameworks. The structure-activity relationship (SAR) is a key principle, where the biological activity of this compound is correlated with its specific chemical structure, including the number and position of hydroxyl groups. mdpi.com The antioxidant capacity of this compound is often evaluated based on its ability to donate hydrogen atoms or electrons to neutralize free radicals, a concept rooted in free radical chemistry. capes.gov.brnih.gov In cancer research, studies are often based on the understanding of cellular signaling pathways, with investigations focusing on how this compound might modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. amegroups.cnfrontiersin.org The study of its metabolism and bioavailability is also crucial, as these factors determine its efficacy in biological systems. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C15H12O7 | wikipedia.orgnih.gov |

| Molar Mass | 304.254 g·mol−1 | wikipedia.org |

| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | nih.gov |

| Appearance | Brown powder | wikipedia.org |

| Melting Point | 237 °C (459 °F; 510 K) | wikipedia.org |

| Synonyms | Dihydroquercetin, Taxifolin (B1681242) | wikipedia.orgnih.gov |

Overview of Investigated Biological Activities of this compound

| Biological Activity | Summary of Findings | Key References |

| Antioxidant | Demonstrates significant radical scavenging and metal-chelating activities. It has been shown to inhibit lipid peroxidation. capes.gov.brnih.gov Its antioxidant capacity is attributed to its molecular structure, particularly the catechol group. mdpi.com | capes.gov.brnih.govmdpi.com |

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov It may also reduce the expression of enzymes like COX-2 and iNOS. frontiersin.org | frontiersin.orgnih.govmdpi.com |

| Anticancer | Exhibits anti-proliferative effects on various cancer cell lines by inhibiting processes like lipogenesis. wikipedia.org It can regulate genes involved in cell growth and detoxification. nih.gov | wikipedia.orgnih.govtexilajournal.com |

| Hepatoprotective | Protects liver cells from damage induced by toxins and oxidative stress. nih.gov | nih.govnih.gov |

| Cardioprotective | Shows potential in protecting the cardiovascular system through its antioxidant and anti-inflammatory actions. eco-vector.com | eco-vector.com |

| Antimicrobial | Possesses activity against various fungi and bacteria by disrupting their cellular processes. medwinpublishers.comwikipedia.org | medwinpublishers.comwikipedia.org |

Structure

3D Structure

Properties

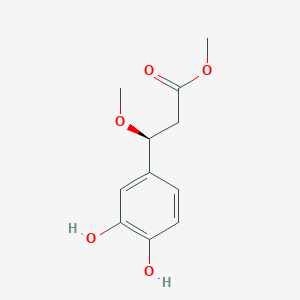

Molecular Formula |

C11H14O5 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

methyl (3S)-3-(3,4-dihydroxyphenyl)-3-methoxypropanoate |

InChI |

InChI=1S/C11H14O5/c1-15-10(6-11(14)16-2)7-3-4-8(12)9(13)5-7/h3-5,10,12-13H,6H2,1-2H3/t10-/m0/s1 |

InChI Key |

MQBHUFWQURHVOQ-JTQLQIEISA-N |

Isomeric SMILES |

CO[C@@H](CC(=O)OC)C1=CC(=C(C=C1)O)O |

Canonical SMILES |

COC(CC(=O)OC)C1=CC(=C(C=C1)O)O |

Synonyms |

taraxafolin |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Taraxafolin

Identification and Distribution within Taraxacum Species and Other Botanical Sources

Taraxafolin and its derivatives have been identified in various species of the Taraxacum (dandelion) genus, which belongs to the Asteraceae family. researchgate.netmdpi.com Phytochemical investigations of Taraxacum species have revealed a rich profile of secondary metabolites, including flavonoids, phenolic acids, and triterpenes. researchgate.netresearchgate.net For instance, a compound named (+)-taraxafolin-B was successfully isolated from the roots of Taraxacum formosanum. researchgate.net The genus is widely distributed across temperate regions of the Northern Hemisphere and has been used in traditional medicine for centuries. researchgate.netwikipedia.org

Beyond the Taraxacum genus, taxifolin (B1681242) (dihydroquercetin) is found in numerous other botanical sources. Its distribution is not limited to a single plant family, indicating its widespread importance in plant metabolism.

Table 1: Botanical Sources of this compound (Taxifolin/Dihydroquercetin) This table is interactive. Click on the headers to sort the data.

| Plant Species | Family | Plant Part |

|---|---|---|

| Taraxacum formosanum | Asteraceae | Roots researchgate.net |

| Taraxacum officinale | Asteraceae | General mdpi.comresearchgate.netwikipedia.org |

| Ampelopsis grossedentata | Vitaceae | General nih.gov |

| Larix gmelinii | Pinaceae | Wood |

| Pseudotsuga menziesii | Pinaceae | Bark |

| Silybum marianum | Asteraceae | Seeds |

| Pterocypsela elata | Asteraceae | Roots researchgate.net |

Elucidation of this compound Biosynthetic Routes and Intermediate Metabolites

The biosynthesis of this compound is a branch of the broader phenylpropanoid pathway, which is responsible for producing a wide array of plant secondary metabolites. sci-hub.semdpi.com This pathway begins with the amino acid phenylalanine, a product of the shikimate pathway. sci-hub.sefrontiersin.orgbiotech-asia.org A series of enzymatic steps convert phenylalanine into the central precursor for all flavonoids, 4-coumaroyl-CoA. mdpi.com

The formation of the characteristic C6-C3-C6 flavonoid backbone is achieved when one molecule of 4-coumaroyl-CoA condenses with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) in a reaction catalyzed by chalcone (B49325) synthase (CHS). mdpi.comfrontiersin.org This produces a chalcone, which is then isomerized to a flavanone (B1672756), naringenin (B18129). frontiersin.org Naringenin is a critical branch-point intermediate. Through a sequence of hydroxylation and reduction steps, naringenin is converted into dihydroflavonols, including this compound (dihydroquercetin). researchgate.netresearchgate.net

Table 2: Key Intermediates in this compound Biosynthesis This table is interactive. Explore the biosynthetic steps.

| Intermediate Metabolite | Chemical Formula | Precursor(s) | Key Enzyme |

|---|---|---|---|

| Phenylalanine | C₉H₁₁NO₂ | Shikimate Pathway Products | - |

| Cinnamic Acid | C₉H₈O₂ | Phenylalanine | PAL frontiersin.org |

| 4-Coumaric Acid | C₉H₈O₃ | Cinnamic Acid | C4H mdpi.com |

| 4-Coumaroyl-CoA | C₃₀H₄₂N₇O₁₈P₃S | 4-Coumaric Acid, CoA | 4CL mdpi.com |

| Naringenin Chalcone | C₁₅H₁₂O₅ | 4-Coumaroyl-CoA, 3x Malonyl-CoA | CHS mdpi.com |

| Naringenin | C₁₅H₁₂O₅ | Naringenin Chalcone | CHI frontiersin.org |

| Eriodictyol | C₁₅H₁₂O₆ | Naringenin | F3'H researchgate.net |

| This compound (Dihydroquercetin) | C₁₅H₁₂O₇ | Eriodictyol / Naringenin | F3H researchgate.net |

Characterization of Key Enzymes and Enzyme Systems Involved in this compound Biosynthesis

The synthesis of this compound from phenylalanine is orchestrated by a well-defined set of enzymes. These enzymes often form multi-enzyme complexes associated with the endoplasmic reticulum, which facilitates the channeling of substrates between active sites. biotech-asia.org

The key enzymes are:

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to trans-cinnamic acid. mdpi.comfrontiersin.org

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form 4-coumaric acid. mdpi.comfrontiersin.org

4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it with Coenzyme A to produce 4-coumaroyl-CoA, the primary substrate for flavonoid synthesis. mdpi.comfrontiersin.org

Chalcone Synthase (CHS): A key polyketide synthase that catalyzes the condensation of 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone. mdpi.comfrontiersin.org

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of the chalcone into the flavanone naringenin. frontiersin.org

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates flavanones (like naringenin) at the C3 position to produce dihydroflavonols. researchgate.netresearchgate.net

Flavonoid 3'-Hydroxylase (F3'H): Another cytochrome P450 enzyme that introduces a hydroxyl group at the 3' position of the B-ring of naringenin to produce eriodictyol, which is then a substrate for F3H to form this compound. researchgate.netnih.gov

Table 3: Enzymes of the this compound Biosynthetic Pathway This table is interactive. Learn about each enzyme's function.

| Enzyme | Abbreviation | Reaction Catalyzed |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Deamination of Phenylalanine to Cinnamic Acid mdpi.com |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of Cinnamic Acid to 4-Coumaric Acid mdpi.com |

| 4-Coumarate:CoA Ligase | 4CL | Ligation of CoA to 4-Coumaric Acid mdpi.com |

| Chalcone Synthase | CHS | Forms Naringenin Chalcone from 4-Coumaroyl-CoA and Malonyl-CoA mdpi.com |

| Chalcone Isomerase | CHI | Cyclization of Naringenin Chalcone to Naringenin frontiersin.org |

| Flavanone 3-Hydroxylase | F3H | Hydroxylation of Naringenin/Eriodictyol to Dihydrokaempferol/Taraxafolin researchgate.net |

| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylation of Naringenin B-ring to form Eriodictyol nih.gov |

Genetic Regulation and Transcriptional Control of this compound Biosynthetic Genes

The biosynthesis of this compound and other flavonoids is a highly regulated process, controlled at the transcriptional level. sci-hub.se The expression of the structural genes encoding the biosynthetic enzymes (e.g., PAL, CHS, F3H) is orchestrated by specific transcription factors (TFs). encyclopedia.pub

In many plants, the regulation is managed by a protein complex known as the MBW complex. nih.govfrontiersin.orgencyclopedia.pub This complex consists of transcription factors from three families:

R2R3-MYB proteins: These TFs often act as the primary activators and can bind directly to the promoter regions of flavonoid biosynthetic genes. encyclopedia.pubnih.gov

basic Helix-Loop-Helix (bHLH) proteins: These TFs partner with MYB proteins to enhance their regulatory activity. nih.govfrontiersin.org

WD40 repeat proteins: These serve as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form the functional MBW complex. nih.govfrontiersin.org

For example, in Arabidopsis thaliana, the AtMYB12 transcription factor is known to independently activate the expression of early biosynthetic genes like CHS, CHI, and F3H, leading to the production of flavonols. nih.gov The specific combination of TFs expressed in a particular tissue determines which flavonoids are produced, allowing for precise spatial and temporal control of biosynthesis. encyclopedia.pub

Table 4: Key Transcriptional Regulators of Flavonoid Biosynthesis This table is interactive. Discover the genetic control mechanisms.

| TF Family | Specific Factor Example | Target Genes | Function |

|---|---|---|---|

| R2R3-MYB | AtMYB12 (Arabidopsis) | CHS, CHI, F3H, FLS nih.gov | Activator |

| R2R3-MYB | VvWRKY70 (Grape) | VvFLS4, VvCHS2/3 nih.gov | Repressor |

| bHLH | TT8 (Arabidopsis) | Late Biosynthetic Genes (LBGs) encyclopedia.pub | Activator (in MBW complex) |

| WD40 | TTG1 (Arabidopsis) | Late Biosynthetic Genes (LBGs) encyclopedia.pub | Scaffold (in MBW complex) |

Interconnections of this compound Biosynthesis with Primary and Secondary Plant Metabolic Pathways

This compound biosynthesis is deeply integrated with the central metabolism of the plant cell. It serves as a clear example of the link between primary and secondary metabolism.

Connection to Primary Metabolism: The pathway is fundamentally dependent on primary metabolites. The shikimate pathway provides the essential amino acid L-phenylalanine, the ultimate precursor for the C6-C3 portion of the flavonoid structure. sci-hub.sebiotech-asia.org The C6 part of the structure is built from malonyl-CoA, a key metabolite derived from acetyl-CoA through the acetate pathway, which is central to fatty acid synthesis and cellular respiration. sci-hub.se

Connection to other Secondary Metabolic Pathways: The phenylpropanoid pathway is a major hub of secondary metabolism. biotech-asia.org The intermediate 4-coumaroyl-CoA is a critical branch point. While it can be directed towards flavonoid synthesis to produce this compound, it also serves as a precursor for other important classes of compounds, including:

Lignins: Complex polymers that provide structural support to the plant cell wall.

Stilbenes: A class of defense compounds, with resveratrol (B1683913) being a well-known example.

Coumarins: A group of phenolic substances with roles in defense and allelopathy.

This metabolic branching ensures that the plant can allocate resources according to its developmental and environmental needs, balancing the requirements for growth (primary metabolism) with the needs for structure, defense, and reproduction (secondary metabolism).

Extraction, Isolation, and Purification Methodologies for Taraxafolin

Advanced Extraction Techniques from Complex Plant Matrices

The initial step in obtaining taraxafolin involves its extraction from raw plant material. The choice of technique depends on factors such as extraction efficiency, solvent consumption, and environmental impact. Both traditional solvent-based methods and modern green technologies are employed.

Optimized Solvent-Based Extraction Approaches and Parameters

Conventional solid-liquid extraction using organic solvents remains a common method for obtaining this compound. The process is influenced by several key parameters, including solvent type, solvent concentration, temperature, and the ratio of solvent to solid material. frontiersin.orggoogle.comscirp.org Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are frequently chosen due to their polarity, which is suitable for extracting flavonoids. phcogres.comnih.gov

Research has focused on optimizing these parameters to maximize yield. For instance, one method involved using 90% ethanol at 90°C, repeated three times to effectively extract taxifolin (B1681242) from larch wood chips. hrpub.org Another approach for extracting flavonoids from Chionanthus retusa leaves found that a 60% ethanol solution at 70°C was optimal. frontiersin.org At temperatures above this, degradation of the flavonoid compounds can occur. frontiersin.org Vacuum-assisted extraction has also been utilized, allowing for extraction at lower temperatures (38°C-40°C) with an ethanol/water mixture, which helps prevent the degradation of thermosensitive compounds like this compound. google.com The optimization of these parameters is crucial for achieving high extraction efficiency. scirp.org

Table 1: Optimized Parameters in Solvent-Based Extraction for Flavonoids, Including this compound

| Parameter | Optimized Condition | Plant Source/Target | Reference |

|---|---|---|---|

| Solvent & Concentration | 90% Ethanol | Larch Wood Chips | hrpub.org |

| 60% Ethanol | Chionanthus retusa Leaf | frontiersin.org | |

| 20-40% Ethanol in Water | Conifer Wood | google.com | |

| 40% Methanol-Water with 0.5% Acetic Acid | Prosopis farcta Leaves | scirp.org | |

| Temperature | 90°C | Larch Wood Chips | hrpub.org |

| 70°C | Chionanthus retusa Leaf | frontiersin.org | |

| 38-40°C (under vacuum) | Conifer Wood | google.com | |

| Liquid-to-Solid Ratio | 10:1 (mL/g) | Larch Wood Chips | hrpub.org |

| 20:1 (mL/g) | Chionanthus retusa Leaf | frontiersin.org | |

| 4:1 to 6:1 (mL/g) | Conifer Wood | google.com |

Modern Green Extraction Technologies

In response to the need for more environmentally friendly and efficient processes, several modern extraction technologies have been developed and applied for the extraction of this compound and other flavonoids. chemmethod.commdpi.com These methods often offer reduced solvent and energy consumption and shorter extraction times. frontiersin.orgglobalresearchonline.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to the rupture of plant cell walls and enhanced release of target compounds. researchgate.net An ionic liquid-based MAE (ILMAE) method was developed for extracting taxifolin from Larix gmelinii, with optimal conditions identified as a 1.00 M concentration of [C4mim]Br, a liquid-solid ratio of 15:1 (mL/g), microwave power of 406 W, and an irradiation time of 14 minutes. nih.govnih.gov This method provided a higher extraction yield compared to traditional techniques. nih.gov Studies have shown that parameters like microwave power and duration are critical; excessive power can lead to degradation of the target compounds. nih.govmdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt cell walls, facilitating solvent penetration and improving mass transfer. mdpi.com This technique has been successfully optimized for extracting taxifolin from Abies nephrolepis. nih.govmdpi.com One study determined the optimal conditions for extracting flavonoids, including taxifolin, from the leaves of A. nephrolepis to be a 50% ethanol concentration, a 20 mL/g liquid-solid ratio, an ultrasound frequency of 45 kHz, a power of 160 W, and a temperature of 332.19 K for approximately 39 minutes. nih.govmdpi.com Thermodynamic analysis revealed the process to be spontaneous and endothermic. nih.govresearchgate.net

Supercritical Fluid Extraction (SFE): SFE uses a fluid above its critical temperature and pressure (most commonly CO2) as the solvent. ajgreenchem.com This technique is advantageous due to its use of non-toxic solvents and high selectivity, which can be tuned by altering pressure and temperature. chemmethod.commdpi.comscielo.br For extracting polar compounds like flavonoids, a polar co-solvent or modifier, such as ethanol, is often added to the supercritical CO2. nih.gov An SFE process for polyphenols from grape skin was optimized using 20% v/v ethanol as a modifier at 60°C and 250 bars. nih.gov While SFE is a recognized green technology for extracting natural products, its application for this compound is an area of ongoing development. hrpub.orgmjcce.org.mk

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. frontiersin.orgmdpi.com These conditions keep the solvent in a liquid state above its boiling point, which decreases its viscosity and surface tension while increasing its solubilizing power, leading to faster and more efficient extractions. mdpi.com The most influential parameters in PLE are the solvent type and temperature. frontiersin.org Research on flavonoid extraction from dandelion (Taraxacum) has demonstrated that PLE can effectively enhance solvent solubility and selectivity, improving the extraction efficiency compared to traditional methods. researchgate.net

Table 2: Comparison of Modern Green Extraction Technologies for Flavonoids

| Technique | Principle | Key Parameters | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, localized heating of the solvent and plant matrix. | Microwave Power, Time, Solvent Type, Liquid-Solid Ratio | High efficiency, reduced time and solvent use. | researchgate.netnih.govnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. | Power, Frequency, Time, Temperature, Solvent Type | Improved yields, faster extraction, operates at lower temperatures. | nih.govfrontiersin.org |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a highly tunable and selective solvent. | Pressure, Temperature, Co-solvent Type & Concentration | Environmentally friendly, non-toxic, high selectivity, solvent-free extract. | chemmethod.comajgreenchem.commdpi.com |

| Pressurized Liquid Extraction (PLE) | Uses liquid solvents at high temperatures and pressures to enhance extraction kinetics. | Temperature, Solvent Type, Pressure, Time | Automated, fast, reduced solvent consumption compared to conventional methods. | frontiersin.orgmdpi.comresearchgate.net |

Preparative Chromatographic Separation and Isolation Strategies

Following extraction, the crude extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential to separate and purify this compound.

High-Performance Liquid Chromatography (HPLC) for Isolation and Enrichment

HPLC is a powerful tool used for both the analysis and preparative isolation of this compound. hrpub.orgresearchgate.netgoogle.com For purification, preparative HPLC is used to process larger quantities of the crude or semi-purified extract. Reversed-phase columns, particularly C18 columns, are commonly employed for this purpose. phcogres.come-nps.or.kr

The separation is achieved by passing the extract through the column using a mobile phase, typically a mixture of solvents like methanol and water, sometimes with the addition of an acid like formic acid to improve peak shape. phcogres.commdpi.com In one validated method for quantifying taxifolin and its rhamnoside, a C18 column was used with a mobile phase of methanol and water (90:10 v/v). phcogres.com The components are separated based on their differential partitioning between the stationary and mobile phases. Fractions are collected as they elute from the column, and those containing this compound are combined. HPLC is also used to assess the purity of the final isolated compound. researchgate.netgoogle.com

High-Speed Counter-Current Chromatography (HSCCC) for Efficient Purification

HSCCC is a support-free liquid-liquid partition chromatography technique that is highly effective for the preparative separation of natural products like this compound. globalresearchonline.netontosight.airesearchgate.net It eliminates irreversible adsorption onto a solid support, leading to high sample recovery. researchgate.net The separation is based on the partitioning of the solute between two immiscible liquid phases (a stationary phase and a mobile phase). ontosight.ai

The selection of a suitable two-phase solvent system is critical for successful HSCCC separation. researchgate.net For the purification of flavonoid glycosides from Taraxacum mongolicum, a system composed of ethyl acetate (B1210297), n-butanol, and water (2:1:3, v/v/v) was successfully used. researchgate.net After an initial clean-up of the crude extract using polyamide resin, this HSCCC method yielded compounds with purities exceeding 98%. researchgate.net The versatility and scalability of HSCCC make it a valuable technique for obtaining high-purity this compound from complex extracts. nih.gov

Medium-Pressure Liquid Chromatography (MPLC) and Flash Chromatography Applications

Flash chromatography and Medium-Pressure Liquid Chromatography (MPLC) are often used as intermediate purification steps, particularly for handling larger quantities of crude extract before final polishing with a high-resolution technique like HPLC or HSCCC. scienceasia.org

Flash chromatography is a rapid form of column chromatography that operates at low to moderate pressures (1-2 bars) and is used for initial fractionation of the crude extract. scienceasia.org For instance, a crude extract can be passed through a silica (B1680970) gel column to separate it into several fractions based on polarity. hrpub.org

MPLC operates at higher pressures than flash chromatography (5-20 bars) and serves as a complementary technique for further purifying the fractions obtained from the initial separation. scienceasia.orgscience.gov Studies have reported the use of MPLC in the isolation of flavonoids from Taraxacum coreanum, where it was used to process a 70% ethanol extract prior to final purification by preparative HPLC. researchgate.net The combination of these column chromatography techniques allows for a systematic and scalable approach to isolating pure this compound. researchgate.net

Methodological Advancements in Purity Assessment and Yield Optimization during Isolation

The effective isolation of this compound from natural sources is contingent upon sophisticated methodologies that not only maximize the yield but also ensure the highest degree of purity. Advances in analytical chemistry and process optimization have led to the development of robust protocols for the extraction, purification, and assessment of this flavonoid. These methods are critical for obtaining research-grade material and for the potential future standardization of this compound-containing extracts.

Purity Assessment Methodologies

Post-isolation, the purity of a this compound sample must be rigorously verified. Modern analytical techniques provide precise and reliable quantification of the compound, distinguishing it from other structurally related flavonoids or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of flavonoids. mdpi.com It is frequently used to determine the purity of final products, with studies on related flavonoids from Taraxacum species and other plants demonstrating its efficacy. mdpi.comresearchgate.net For instance, in the purification of flavonoids from Tartary buckwheat, HPLC was used to confirm a final purity of 99.81%. mdpi.com Similarly, a method developed for purifying taxifolin from larch residues utilized HPLC to verify a purity of 94.35%. google.com

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of the isolated compounds. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for conclusive structural identification. mdpi.comresearchgate.net The characterization of compounds isolated from Taraxacum formosanum, including (+)-taraxafolin-B, relied on spectral analysis to establish their structures. researchgate.net

Table 1: Analytical Techniques for Purity Assessment of this compound

| Technique | Role in Purity Assessment |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the final isolated compound by separating it from impurities. mdpi.comresearchgate.netgoogle.com |

| Mass Spectrometry (MS), esp. ESI-MS | Confirms the molecular weight of the isolated compound and aids in structural elucidation. mdpi.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the atomic structure of the molecule, confirming its identity and purity. researchgate.netresearchgate.net |

| Ultraviolet-Visible (UV) Spectroscopy | Used for preliminary identification and quantification based on the characteristic absorbance of the flavonoid structure. researchgate.net |

Yield Optimization Strategies

Optimization of Extraction Parameters The efficiency of the initial extraction of flavonoids is dependent on several critical factors, including the choice of solvent, extraction temperature, time, and the ratio of solvent to solid material. mdpi.com Ethanol is a commonly used solvent, and its concentration significantly impacts extraction yield. nih.gov Studies on flavonoid extraction show that optimizing these variables simultaneously is key to maximizing recovery. mdpi.com

Response Surface Methodology (RSM) is a powerful statistical tool used to optimize these complex interactions. mdpi.comnih.gov By employing experimental designs like the Box-Behnken design, researchers can identify the optimal conditions for extraction with a reduced number of experimental runs. mdpi.comresearchgate.net For example, RSM was used to optimize the ultrasonic extraction of total flavonoids from Taraxaci Herba, identifying optimal conditions of 36% ethanol, a material-to-fluid ratio of 1:130, and an extraction time of 42 minutes, which resulted in a yield of 3.10%. researchgate.net

Table 2: Examples of Optimized Flavonoid Extraction Parameters Using RSM

| Plant Source | Optimal Ethanol Conc. | Optimal Temperature | Optimal Time | Optimal Solid-Liquid Ratio | Resulting Yield |

|---|---|---|---|---|---|

| Taraxaci Herba researchgate.net | 36% | - | 42 min | 1:130 (g/mL) | 3.10% |

| Xanthoceras sorbifolia flowers nih.gov | 80% | 84 °C | 1 h | 1:37 (g/mL) | 3.96% |

| Astragalus membranaceus nih.gov | 75% | 58 °C | 35 min | 1:40 (mL/g) | 22.03 mg/g |

| Pomelo Peels nih.gov | 85% | - | 4 h | 1:20 (g/mL) | 6.07 mg/g |

Advanced Isolation and Purification Techniques Following extraction, a series of purification steps are required to isolate this compound from the crude extract.

Macroporous Resin Chromatography: This technique is often used as an initial enrichment step. Resins like AB-8 or ADS-7 can selectively adsorb flavonoids from the crude extract, which are then washed out with an ethanol solution. google.comajol.info This step significantly increases the concentration of the target compounds before finer purification. google.com In one study, using ADS-7 resin resulted in a purity of 76.43% for total flavonoids from Ardisia mamillata roots. ajol.info

Column Chromatography: Silica gel column chromatography is a subsequent step used for further purification. google.com By using a gradient of solvents, compounds are separated based on their polarity, allowing for the isolation of high-purity fractions.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a sophisticated liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, minimizing irreversible adsorption of the sample. It has been successfully used to isolate and purify flavonoid glycosides and other compounds from Taraxacum mongolicum with purities exceeding 98%. researchgate.netresearchgate.net

Antisolvent Recrystallization: This is an advanced method for obtaining compounds of very high purity. mdpi.com The technique involves dissolving the enriched flavonoid extract in a suitable solvent and then adding an antisolvent to induce crystallization of the target compound, leaving impurities behind in the solution. This method has been used to achieve a final purity of 99.81% for flavonoids from Tartary buckwheat. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (+)-Taraxafolin-B |

| This compound |

| Taxifolin |

| Ethanol |

| Quercetin (B1663063) |

Advanced Analytical and Structural Elucidation Techniques for Taraxafolin

Sophisticated Spectroscopic Methods for Comprehensive Structural Characterization

Spectroscopic techniques are indispensable for the detailed structural analysis of taraxafolin, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. numberanalytics.com It provides unparalleled detail about the molecular framework, including the connectivity of atoms and their spatial relationships. numberanalytics.comyoutube.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the carbon skeleton and the types of protons and carbons present in the molecule. numberanalytics.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then employed to establish the connectivity between protons and carbons, piecing together the molecular structure. numberanalytics.com

For determining the relative and absolute stereochemistry of stereocenters within this compound, advanced NMR techniques are crucial. numberanalytics.comrsc.org Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about through-space interactions between protons, which helps in assigning the relative configuration of stereocenters. numberanalytics.com In complex cases, computational methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts, can be used in conjunction with experimental data to confidently assign the stereochemistry. rsc.orgfrontiersin.org

Table 1: Representative NMR Data for this compound (Hypothetical)

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| 2 | 83.2 | 5.05 (d, J=11.5 Hz) | C-3, C-4, C-1' | H-3 |

| 3 | 72.8 | 4.60 (d, J=11.5 Hz) | C-2, C-4, C-4' | H-2 |

| 4 | 198.5 | - | - | - |

| 5 | 164.7 | - | - | - |

| 6 | 97.1 | 5.92 (s) | C-5, C-7, C-8 | H-8 |

| 7 | 168.1 | - | - | - |

| 8 | 96.2 | 5.90 (s) | C-6, C-7, C-9 | H-6 |

| 9 | 163.4 | - | - | - |

| 10 | 101.2 | - | - | - |

| 1' | 128.9 | - | - | - |

| 2' | 115.8 | 6.88 (d, J=8.2 Hz) | C-3', C-4', C-6' | H-6' |

| 3' | 145.9 | - | - | - |

| 4' | 146.5 | - | - | - |

| 5' | 115.1 | 6.95 (d, J=2.0 Hz) | C-1', C-3', C-4' | H-6' |

| 6' | 120.3 | 6.80 (dd, J=8.2, 2.0 Hz) | C-2', C-4', C-5' | H-2', H-5' |

Note: This table is a hypothetical representation and actual values may vary based on experimental conditions and solvent.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula. nih.govmdpi.com Techniques like electrospray ionization (ESI) are commonly used to generate ions of the analyte for mass analysis. mdpi.com

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can help to identify its core components and the nature and location of substituents. For flavonoids like this compound, common fragmentation pathways include retro-Diels-Alder (RDA) reactions, which provide information about the substitution pattern on the A and B rings. nih.gov In the analysis of taxifolin (B1681242), a closely related compound, negative ion mode ESI-MS/MS has been shown to be effective, with characteristic fragment ions observed. nih.govresearchgate.net

Table 2: Representative HRMS and MS/MS Fragmentation Data for this compound

| Ion Type | m/z (measured) | m/z (calculated) | Molecular Formula | Key MS/MS Fragments (m/z) | Inferred Neutral Loss |

| [M-H]⁻ | 303.0510 | 303.0504 | C₁₅H₉O₇ | 285, 177, 125 | H₂O, C₇H₄O₃, C₈H₄O₄ |

Note: The fragmentation data is based on typical flavonoid fragmentation patterns and may vary for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. azooptics.comwikipedia.org The UV-Vis spectrum of this compound is expected to show characteristic absorption bands that are indicative of its flavonoid structure.

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, usually in the range of 300-400 nm, is associated with the B-ring cinnamoyl system. Band II, typically between 240-280 nm, corresponds to the A-ring benzoyl system. msu.edu The position and intensity of these bands can be influenced by the substitution pattern on the rings and the degree of conjugation. azooptics.comvscht.cz The use of shift reagents can further help in identifying the positions of hydroxyl groups on the flavonoid skeleton.

Table 3: Typical UV-Vis Absorption Maxima for Flavonoids

| Band | Wavelength Range (nm) | Associated Structural Feature |

| Band I | 300 - 400 | B-ring cinnamoyl system |

| Band II | 240 - 280 | A-ring benzoyl system |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. specac.comutdallas.edu The IR spectrum shows absorption bands at specific wavenumbers that correspond to the vibrational frequencies of different chemical bonds. vscht.cz

For this compound, the IR spectrum would be expected to show characteristic absorptions for hydroxyl (-OH) groups, a carbonyl (C=O) group, carbon-carbon double bonds (C=C) of the aromatic rings, and carbon-oxygen (C-O) bonds. libretexts.orglibretexts.org The presence of a broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the stretching vibration of the hydroxyl groups. A strong absorption around 1650 cm⁻¹ would be characteristic of the carbonyl group of the γ-pyrone ring. Absorptions in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching vibrations of the aromatic rings.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | 3500 - 3200 (broad) |

| C=O (carbonyl) | ~1650 (strong) |

| C=C (aromatic) | 1600 - 1450 |

| C-O (ether/hydroxyl) | 1300 - 1000 |

High-Resolution Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts.

Ultra-High Performance Liquid Chromatography (UPLC) and its Hyphenation with Mass Spectrometry (UPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC), including higher resolution, faster analysis times, and increased sensitivity. measurlabs.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm). mdpi.com

When UPLC is coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes an exceptionally powerful tool for both the qualitative and quantitative analysis of this compound. nih.govmdpi.comresearchgate.net UPLC separates the components of a mixture, and the mass spectrometer provides highly selective and sensitive detection. mdpi.comresearchgate.net The use of Multiple Reaction Monitoring (MRM) mode in MS/MS allows for the highly specific quantification of this compound, even at very low concentrations in complex matrices. nih.gov This hyphenated technique is widely used in phytochemical analysis and pharmacokinetic studies of natural products. nih.govmdpi.com

Gas Chromatography (GC) for Volatile Derivatives and Specific Metabolite Profiling

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com However, flavonoids like this compound are generally non-volatile due to their polar nature. actascientific.com To analyze this compound and its metabolites using GC, a chemical derivatization step is essential to increase their volatility. thermofisher.comchemrxiv.org This process modifies the polar functional groups, such as hydroxyl groups, making the compound suitable for GC analysis. scribd.com

Derivatization and Analysis:

Silylation: This is a common derivatization technique where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. nih.gov The resulting TMS-derivatized this compound is more volatile and can be readily analyzed by GC.

Metabolite Profiling: GC coupled with mass spectrometry (GC-MS) is a cornerstone of metabolomics. chemrxiv.orgnih.gov This hyphenated technique allows for the separation of various metabolites by GC, followed by their identification and quantification by MS. slideshare.net In the context of this compound, GC-MS can be employed for targeted and untargeted metabolite profiling in biological samples. nih.gov This helps in understanding the metabolic fate of this compound in an organism.

Table 1: GC-MS in Metabolite Profiling

| Feature | Description |

|---|---|

| Principle | Separation of volatile compounds followed by mass-based detection. |

| Requirement for this compound | Derivatization to increase volatility. |

| Common Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov |

| Application | Targeted and untargeted metabolite profiling. nih.gov |

| Advantages | High chromatographic resolution, sensitivity, and established libraries for identification. thermofisher.com |

| Limitations | Limited to volatile or derivatizable compounds. |

Advanced Hyphenated Techniques (e.g., LC-NMR, LC-SPE-NMR)

Hyphenated techniques, which combine a separation method with a spectroscopic method, are invaluable for the analysis of complex mixtures like plant extracts. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR directly couples high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy, providing both separation and detailed structural information in a single run. slideshare.netlongdom.org This is particularly useful for identifying unknown compounds and isomers in complex mixtures without the need for prior isolation. nih.gov

Modes of Operation: LC-NMR can be operated in on-flow, stopped-flow, and loop-storage modes. mdpi.comsci-hub.se In stopped-flow mode, the chromatographic flow is halted when a peak of interest elutes, allowing for the acquisition of more detailed NMR spectra, including 2D NMR, which is crucial for unambiguous structure elucidation. sci-hub.se

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR):

A significant advancement in this field is LC-SPE-NMR. mdpi.comx-mol.net In this offline or at-line configuration, the eluent from the HPLC is passed through a solid-phase extraction (SPE) cartridge, where the analyte of interest is trapped. mdpi.comsci-hub.se The trapped compound can then be eluted with a deuterated solvent directly into the NMR spectrometer. mdpi.com

Advantages: This technique overcomes the issue of using expensive deuterated solvents as the mobile phase in HPLC and allows for the concentration of minor components, enhancing sensitivity. mdpi.com It has been successfully used to isolate and identify minor isomeric compounds from Taraxacum officinale root. researchgate.netscience.gov

A study on Carthamus tinctorius utilized LC-SPE-NMR to identify the major aglycones of flavonoid O-glycosides, demonstrating the power of this technique in characterizing complex flavonoid structures. x-mol.net Similarly, research on Taraxacum coreanum employed LC-SPE-NMR for the characterization of antimicrobial extracts. researchgate.net

Table 2: Comparison of Advanced Hyphenated Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis |

|---|---|---|

| LC-NMR | Combines HPLC separation with NMR structural elucidation. | Provides detailed structural information of separated compounds directly; useful for isomer differentiation. nih.gov |

| LC-SPE-NMR | HPLC separation followed by trapping of analytes on SPE cartridges for subsequent NMR analysis. mdpi.com | Avoids deuterated mobile phases, allows for sample concentration, and is compatible with 2D NMR for detailed structural analysis of minor components like this compound. mdpi.comsci-hub.se |

Emerging Analytical Approaches and Imaging Techniques

Recent advancements in analytical instrumentation have introduced novel techniques for the rapid and detailed analysis of phytochemicals like this compound.

Morphologically-Directed Raman Spectroscopy (MDRS) for Microstructural Insights

Morphologically-Directed Raman Spectroscopy (MDRS) is a powerful technique that integrates automated particle imaging and Raman microspectroscopy. malvernpanalytical.com It provides component-specific particle size and morphology data. nsf.org The process involves two stages: first, automated imaging determines the size, shape, and position of individual particles. malvernpanalytical.com This morphological data is then used to direct the Raman spectroscopic analysis to specific particles of interest for chemical identification. malvernpanalytical.com

While direct applications of MDRS on this compound are not extensively documented, its utility in analyzing pharmaceutical formulations and other complex mixtures suggests its potential. malvernpanalytical.comnsf.org For instance, it could be used to characterize the distribution and morphology of this compound within a plant matrix or a formulated product. MDRS is a non-destructive method that can provide both chemical and physical information about particles in a sample. spectroscopyonline.com

Near-Infrared (NIR) Spectroscopy for Rapid Screening and Quality Control

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of light in the near-infrared region of the electromagnetic spectrum. It is primarily used for the quantitative analysis of major constituents in a sample. While specific applications for this compound are not detailed in the provided context, NIR spectroscopy is widely used for rapid screening and quality control in the food and pharmaceutical industries due to its speed and ease of use. It could potentially be developed as a rapid screening tool for this compound content in raw plant materials or extracts, once a calibration model is established using a primary reference method like HPLC.

Challenges and Innovations in Analytical Method Development for this compound in Complex Biological Samples

The analysis of this compound in complex biological samples, such as plasma, urine, or plant extracts, presents several challenges. labmanager.comsimbecorion.com

Challenges:

Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the detection and quantification of the target analyte. labmanager.com In mass spectrometry, these matrix components can cause ion suppression or enhancement, leading to inaccurate results. labmanager.com

Low Concentrations: this compound may be present at very low concentrations in biological fluids, requiring highly sensitive analytical methods. casss.org

Extraction and Sample Preparation: Efficiently extracting this compound from the sample matrix while removing interfering substances is a critical and often challenging step. simbecorion.com Techniques like liquid-liquid extraction, solid-phase extraction (SPE), and protein precipitation are commonly used, but their optimization is crucial for reliable data. simbecorion.com

Specificity: The method must be able to distinguish this compound from other structurally similar flavonoids that may be present in the sample. labmanager.com

Innovations:

Advanced Sample Preparation: Innovations in sample preparation techniques, such as the development of more selective SPE sorbents, can help to minimize matrix effects and improve recovery.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS provides high mass accuracy and resolution, which aids in the confident identification of this compound and its metabolites, and helps to differentiate them from matrix interferences.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and higher chromatographic resolution compared to conventional HPLC, which is beneficial for separating this compound from other components in complex samples. chromatographyonline.com

Hyphenated Techniques: As discussed previously, the coupling of separation techniques with powerful spectroscopic detectors (e.g., LC-MS, LC-NMR) is a major innovation that addresses many of the challenges in analyzing compounds in complex matrices. nih.gov A study on Taraxacum formosanum utilized HPLC coupled to time-of-flight mass spectrometry (TOF-MS) to characterize numerous phytochemicals, showcasing the power of these combined techniques. researchgate.net

The development of robust and validated analytical methods is essential for accurately studying the pharmacokinetics, metabolism, and biological activity of this compound.

Mechanistic Investigations of Taraxafolin S Biological Activities

Cellular and Molecular Mechanisms of Antioxidant Action

Taraxafolin, a flavanonol, demonstrates significant antioxidant properties through a variety of cellular and molecular mechanisms. nih.gov These actions are crucial in protecting cells from damage induced by oxidative stress. The antioxidant effects of this compound can be broadly categorized into its ability to directly neutralize harmful free radicals, its influence on the cell's internal balance of oxidants and antioxidants, and its capacity to activate protective signaling pathways. nih.govnih.gov

Direct Free Radical Scavenging and Reactive Oxygen Species (ROS) Quenching

This compound has been shown to be an effective scavenger of free radicals. irb.hr This direct antioxidant action involves the donation of a hydrogen atom to radicals, which neutralizes their reactivity. irb.hr The molecular structure of flavonoids like this compound is closely linked to their capacity for scavenging free radicals. mdpi.com

The antioxidant activity of this compound is attributed to its ability to directly react with and quench various reactive oxygen species (ROS). nih.gov Studies have demonstrated its effectiveness in scavenging radicals such as DMPD•+, ABTS•+, and DPPH•. nih.govcapes.gov.br This direct scavenging is a key aspect of its antioxidant profile. auctoresonline.org The process involves the transfer of hydrogen or electrons to neutralize these reactive species. mdpi.com

One of the mechanisms by which this compound exerts its direct antioxidant effect is through hydrogen atom transfer (HAT). mdpi.com This process is fundamental in terminating radical chain reactions. mdpi.com Additionally, this compound's ability to chelate metal ions, such as Fe2+, represents an indirect antioxidant mechanism. nih.govnih.govcapes.gov.br By binding to iron, it can prevent the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.gov

Modulation of Cellular Redox Homeostasis and Antioxidant Enzyme Systems (e.g., SOD, APX, GSH)

Beyond direct radical scavenging, this compound plays a role in modulating the cellular redox environment. It enhances the body's endogenous antioxidant defense systems, which include a variety of enzymes that neutralize ROS. nih.govmdpi.compeerj.comfrontiersin.org Key among these are superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). nih.govmdpi.comfrontiersin.org

SOD acts as the first line of defense, converting superoxide radicals into hydrogen peroxide (H2O2) and oxygen. mdpi.com Subsequently, enzymes like CAT and APX detoxify the H2O2. mdpi.comfrontiersin.org this compound has been observed to increase the activity of these antioxidant enzymes. nih.gov For instance, in studies on liver injury, this compound treatment led to increased activity of SOD and glutathione (B108866) peroxidase (GPx). nih.gov

Glutathione (GSH), a crucial intracellular antioxidant, is also influenced by this compound. nih.govmdpi.commdpi.com It can prevent liver injury by regulating glutathione metabolism and related antioxidant signals. nih.gov this compound has been shown to increase glutathione levels at sites of injury. nih.gov Furthermore, flavonoids with a specific catechol group in their B ring, such as this compound, exhibit synergistic effects with glutathione in antioxidant activity. mdpi.com

The enzymatic antioxidant system is a complex network. nih.govpeerj.com Enzymes like glutathione reductase (GR) are responsible for regenerating the reduced, active form of glutathione (GSH) from its oxidized state (GSSG). nih.govredalyc.org This regeneration is vital for maintaining the cell's antioxidant capacity. mdpi.comredalyc.org

Activation of Antioxidant Response Element (ARE) Pathways (e.g., Nrf2 signaling)

A significant mechanism of this compound's antioxidant action is its ability to activate the Nrf2-ARE signaling pathway. nih.govnih.govnih.gov The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. nih.govmdpi.comnih.govnih.gov

Under normal conditions, Nrf2 is kept inactive by binding to another protein, Keap1. frontiersin.org However, in the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and moves into the cell nucleus. frontiersin.orgscirp.orgscirp.org In the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE). nih.govmdpi.comresearchgate.net This binding triggers the transcription of a wide array of protective genes. nih.govmdpi.com

These Nrf2-target genes encode for various antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov Studies have shown that this compound can upregulate the mRNA and protein levels of Nrf2 and its downstream targets, HO-1 and NQO1. nih.gov This activation of the Nrf2 pathway enhances the cell's ability to counteract oxidative damage. scirp.orgscirp.org Research indicates that this compound may induce the expression of Nrf2 through epigenetic modifications, specifically by reducing the methylation of the Nrf2 promoter. nih.gov

The activation of Nrf2 by flavonoids like this compound is considered a key mechanism for mitigating cellular damage from various toxins and stressors. scirp.orgscirp.org

Anti-inflammatory Pathways and Cellular Signaling Modulation

This compound demonstrates notable anti-inflammatory effects by intervening in key cellular signaling pathways that regulate the inflammatory response. Its ability to modulate these pathways helps to reduce the production of pro-inflammatory molecules and control inflammation.

Inhibition of Pro-inflammatory Signaling Cascades (e.g., NF-κB, MAPK pathways)

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.orgnih.govyalma.rufrontiersin.org NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation. frontiersin.org this compound has been shown to suppress the activation of NF-κB, thereby down-regulating the production of inflammatory mediators. nih.govfrontiersin.orgnih.govyalma.ru This inhibition can occur by preventing the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. frontiersin.org

In addition to the NF-κB pathway, this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govdovepress.comnih.gov The MAPK pathway is another critical regulator of inflammation and other cellular processes. nih.govdovepress.commdpi.com Research has shown that this compound can reduce the phosphorylation of key components of the MAPK pathway, such as ERK, JNK, and p38. nih.gov By suppressing both the NF-κB and MAPK pathways, this compound effectively curbs the inflammatory cascade. dovepress.com Some studies suggest that this compound's downregulation of inflammatory genes is not entirely dependent on the MAPK pathway, indicating the complexity of its mechanisms. nih.govnih.gov

The interplay between these pathways is also significant. For instance, the activation of the Nrf2 pathway by this compound can negatively regulate NF-κB signaling, further contributing to its anti-inflammatory effects. frontiersin.org

Regulation of Cytokine and Chemokine Production and Release

By inhibiting pro-inflammatory signaling pathways like NF-κB and MAPK, this compound effectively regulates the production and release of cytokines and chemokines, which are the key signaling molecules of the immune system. sinobiological.comthermofisher.com

Studies have demonstrated that this compound can significantly inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). frontiersin.orgnih.gov For example, in a model of colitis, taxifolin (B1681242) supplementation markedly reduced the secretion of TNF-α, IL-1β, and IL-6. frontiersin.org Conversely, it has been shown to increase the secretion of the anti-inflammatory cytokine IL-10. frontiersin.org

Impact on Cellular Adhesion Molecules and Immune Cell Migration

This compound, a bioactive compound found in dandelion, has been noted for its potential to modulate inflammatory responses, which includes influencing the migration of immune cells. mdpi.com Extracts of dandelion have demonstrated the ability to suppress the migration and activation of immune cells like neutrophils and macrophages to sites of inflammation. mdpi.com While direct studies on this compound's effect on specific cellular adhesion molecules are not extensively detailed in the provided information, the general anti-inflammatory properties of dandelion extracts suggest a potential mechanism involving the downregulation of these molecules. mdpi.com For instance, Taraxacum officinale has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, which are known to upregulate adhesion molecules on endothelial cells, thereby facilitating immune cell extravasation. science.gov The compound taxifolin, a structurally similar flavonoid, has been shown to repress cell migration and invasion in cancer cells. nih.gov

Interactions with Intracellular Enzymes and Molecular Targets

This compound and structurally related flavonoids have been investigated for their interactions with various intracellular enzymes.

Urease: Some flavonoids have been identified as urease inhibitors. nih.gov For example, a study on the flavonoid Hesperetin demonstrated its ability to inhibit H. pylori urease in a competitive and concentration-dependent manner. researchgate.net The mechanism of urease inhibition by some flavonoids is proposed to be noncompetitive. researchgate.net Another study showed that certain chalcones, which are precursors to flavonoids, exhibit strong urease-inhibiting action. nih.gov

DNA Gyrase: Flavonoids like quercetin (B1663063) and apigenin (B1666066) have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. intec.edu.do They are thought to competitively bind to the ATP-binding site on the DNA gyrase B subunit (GyrB), leading to the inhibition of DNA supercoiling and promoting DNA cleavage. intec.edu.do A good correlation has been found between the inhibitory activities of flavonoids against E. coli and their inhibition of purified DNA gyrase. nih.gov Taxifolin, a related flavonoid, has been identified as a potential dual inhibitor of DNA gyrase and isoleucyl-tRNA synthetase in Mycobacterium tuberculosis. nih.gov

ATPase: Certain flavonoids have been shown to interact with ATPases. Taxifolin, for instance, stimulates the ATPase activity of P-glycoprotein (P-gp), which can inhibit the efflux function of this multidrug resistance protein. nih.gov Some guaianolide-type sesquiterpene lactones have shown promising inhibitory activity against sarco-endoplasmic reticulum Ca2+-ATPase (SERCA). researchgate.net Additionally, extracts of Dissotis rotundifolia, rich in flavonoids, have demonstrated inhibitory effects on H+/K+-ATPase activity. nih.gov

cPLA2: Cytosolic phospholipase A2 (cPLA2) is a key enzyme in the inflammatory process. scbt.comnih.gov Taxifolin has been shown to prevent β-amyloid-induced impairments by inhibiting cytosolic phospholipase A2 (cPLA2) and reducing the production of prostaglandin (B15479496) E2 (PGE2). nih.gov

Table 1: Enzyme Inhibition by this compound and Related Flavonoids

| Enzyme | Compound/Extract | Organism/System | Effect | Reference(s) |

| Urease | Hesperetin | H. pylori | Competitive Inhibition | researchgate.net |

| Urease | Chalcones | - | Strong Inhibition | nih.gov |

| DNA Gyrase | Quercetin, Apigenin | M. smegmatis, M. tuberculosis | Inhibition | intec.edu.do |

| DNA Gyrase | Kaempferol | E. coli | Inhibition | nih.gov |

| DNA Gyrase | Taxifolin | M. tuberculosis | Dual Inhibition | nih.gov |

| ATPase (P-gp) | Taxifolin | Human | Stimulation | nih.gov |

| Ca2+-ATPase (SERCA) | Guaianolides | - | Inhibition | researchgate.net |

| H+/K+-ATPase | D. rotundifolia extract | - | Inhibition | nih.gov |

| cPLA2 | Taxifolin | Rat primary hippocampal neurons | Inhibition | nih.gov |

Modulation of Gene Expression and Protein Synthesis Relevant to Cellular Processes

This compound and related compounds can modulate the expression of genes and the synthesis of proteins involved in various cellular processes. For instance, dandelion extracts have been shown to regulate the expression of genes involved in cancer suppression and proliferation, such as those in the PI3K and Akt pathways. mdpi.com Taxifolin has been demonstrated to reduce the expression levels of AKT, phosphorylated AKT, c-myc, and SKP-2 in osteosarcoma cell lines. nih.gov It also induced a dose-dependent inhibition in the expression of PI3K and the phosphorylation of Akt in colorectal cancer cells. nih.gov Furthermore, taxifolin administration has been linked to the upregulation of PTEN, which can hamper canonical Wnt signaling. nih.gov In the context of inflammation, Taraxacum officinale extracts can inhibit the expression of inflammatory enzymes like iNOS and COX-2. researchgate.net

Receptor-Ligand Interactions and Downstream Signaling Events

The biological activities of this compound and similar flavonoids are also mediated through their interactions with cellular receptors and subsequent modulation of downstream signaling pathways.

Receptor Binding: Flavonoids can interact with various receptors, including nuclear receptors, which are a large group of transcription factors. nih.gov Direct ligand binding to these receptors can trigger conformational changes, leading to the recruitment of co-regulators and the initiation of transcription. nih.gov While specific studies on this compound's direct binding to receptors are limited, the general activity of flavonoids suggests this as a potential mechanism. For example, some flavonoids have shown binding activity to the M1 muscarinic acetylcholine (B1216132) receptor. mdpi.com

Downstream Signaling: The interaction of flavonoids with receptors or other molecular targets initiates a cascade of downstream signaling events. For example, taxifolin has been shown to interact with cell cycle regulators and activate the Wnt/β-catenin signaling pathway, leading to tumor regression. nih.gov It also affects the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.gov The administration of taxifolin has been shown to inhibit the phosphorylation of PI3K and Akt. nih.gov In the context of neuroprotection, flavonoids like 7,8-dihydroxyflavone, quercetin, and apigenin can activate TRKB-mediated extracellular signal-regulated kinase (ERK) signaling, leading to the upregulation of CREB and the anti-apoptotic protein BCL2. nih.gov

Investigations in Preclinical In Vitro and In Vivo Cellular/Animal Models for Mechanistic Elucidation

The effects of this compound and dandelion extracts have been studied in various preclinical models, revealing their impact on fundamental cellular processes.

Cellular Viability: Dandelion extracts have been shown to reduce the viability of cancer cells in a dose-dependent manner. researchgate.net For instance, one study found that a dandelion extract had an IC50 of 141.0 µg/ml on a cancer cell line compared to 334.4 µg/ml on a normal human cell line, indicating a degree of selectivity. researchgate.net In contrast, a hot water root extract of Taraxacum officinale showed no cytotoxicity and even protected against ethanol-induced reduction in cell viability. mdpi.com

Cell Proliferation: Dandelion extracts have demonstrated the ability to suppress cell proliferation in various cancer cell lines. mdpi.com Taxifolin has also been shown to inhibit the proliferation of human osteosarcoma cells in a dose-dependent manner. nih.gov

Apoptosis Induction: A key mechanism of the anti-cancer activity of dandelion extracts is the induction of apoptosis. mdpi.comresearchgate.net Studies have shown that these extracts can induce apoptosis in different cancer cell lines, including breast cancer cells. researchgate.net The induction of apoptosis is often associated with the release of mitochondrial cytochrome c, an increase in the Bax/Bcl-2 ratio, and the activation of caspases 3 and 9. science.gov Furthermore, dandelion extracts have been observed to downregulate anti-apoptotic proteins like Bcl-2, Bcl-Xl, Mcl-1, survivin, and XIAP, while upregulating pro-apoptotic proteins such as Bad and Noxa. science.gov

Table 2: Effects of Dandelion Extracts and this compound on Cellular Processes

| Compound/Extract | Cell Line/Model | Effect | Mechanism | Reference(s) |

| Dandelion Extract | Cancer Cell Line | Reduced Viability | Dose-dependent | researchgate.net |

| T. officinale Root Extract | Ethanol-treated cells | Protected Viability | Radical Scavenging | mdpi.com |

| Dandelion Extract | Cancer Cell Lines | Suppressed Proliferation | - | mdpi.com |

| Taxifolin | U2OS, Saos-2 Osteosarcoma | Inhibited Proliferation | Dose-dependent | nih.gov |

| Dandelion Extract | Breast Cancer Cells (MCF7) | Induced Apoptosis | Affecting ERK, Bcl-2, Bax, PARP-1 | researchgate.net |

| Dandelion Extract | - | Induced Apoptosis | Release of cytochrome c, increased Bax/Bcl-2 ratio, caspase activation | science.gov |

Impact on Cellular Organelle Function and Membrane Integrity

This compound, also known as dihydroquercetin, exerts its biological effects by influencing the function of cellular organelles and maintaining membrane integrity. The cell membrane, a critical barrier, is a primary target for stressors that can disrupt cellular homeostasis. mdpi.com Flavonoids, including this compound, have been shown to interact with red blood cell (RBC) membranes, inhibiting lipid peroxidation and enhancing their integrity against lysis. nih.gov This protective effect is crucial as the cell membrane's structural and functional integrity is vital for normal cellular processes. mdpi.com

Flavonoids can protect against cellular damage by modulating signaling pathways and reducing oxidative stress. For instance, they can activate the Nrf2/ARE antioxidant system, which protects neurons from inflammation and oxidative damage. mdpi.com By interacting with membrane lipids and proteins, flavonoids can protect the cell and its organelles from damage, highlighting their therapeutic potential. nih.gov

Studies on Synaptic Function and Neurotransmitter Modulation

This compound has demonstrated significant neuroprotective effects by modulating synaptic function and neurotransmitter systems. It has been shown to protect against β-amyloid (Aβ)-induced neurotoxicity, a key factor in Alzheimer's disease. nih.gov Research indicates that this compound can prevent the impairment of cognitive function and synapse formation caused by Aβ oligomers. nih.gov Specifically, it was found to prevent a decrease in the number of filopodium and spines, which are crucial for synaptic plasticity, and to protect against the Aβ-induced reduction of the postsynaptic density protein PSD-95. nih.gov

The underlying mechanism for these neuroprotective effects involves the inhibition of the cytosolic phospholipase A2 (cPLA2) and a subsequent reduction in prostaglandin E2 (PGE2), a neuroinflammatory molecule. nih.gov By decreasing the levels of cPLA2 and PGE2, this compound mitigates the neuroinflammatory cascade triggered by Aβ. nih.gov

Furthermore, this compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. nih.gov These enzymes are responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting them, this compound can increase the availability of acetylcholine, a neurotransmitter vital for learning and memory. This action helps to attenuate neuronal damage. nih.gov Flavonoids, in general, are known to modulate various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic pathways, which are often dysregulated in neurological and psychiatric disorders like depression. mdpi.comnih.gov They can also influence neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and synaptic plasticity. mdpi.comfrontiersin.org

Modulation of Blood Rheological Properties at the Cellular Level

This compound has been shown to positively influence blood rheological properties, primarily by affecting the characteristics of red blood cells (RBCs) and platelets. Blood rheology, which is the study of the flow properties of blood, is critically dependent on factors such as RBC deformability, aggregation, and plasma viscosity. researchgate.net

Red Blood Cell Deformability:

RBC deformability is the cell's ability to change shape, which is essential for passing through narrow capillaries and ensuring adequate oxygen transport to tissues. nih.govwikipedia.org Impaired deformability is associated with various diseases, including hypertension. nih.gov Studies have shown that this compound can have a positive impact on RBC properties. While one study on spontaneously hypertensive rats did not find a direct increase in RBC deformability with this compound treatment alone, it did note that antioxidants can generally prevent or restore RBC properties. nih.gov The mechanical properties of the RBC membrane, intracellular viscosity determined by hemoglobin concentration, and the cell's geometry all contribute to its deformability. bibliotekanauki.plnih.gov

Table 1: Factors Influencing Red Blood Cell Deformability

| Factor | Description |

|---|---|

| Membrane Properties | The viscoelastic properties of the cell membrane, including its cytoskeleton composed of spectrin (B1175318) and actin. wikipedia.org |

| Intracellular Viscosity | Primarily determined by the mean corpuscular hemoglobin concentration (MCHC). Higher MCHC increases cytoplasmic viscosity and reduces deformability. bibliotekanauki.plnih.gov |

| Cell Geometry | The biconcave shape provides a high surface-area-to-volume ratio, allowing for shape changes without stretching the membrane. wikipedia.org |

| Oxidative Stress | Can damage membrane components, leading to increased stiffness and reduced deformability. nih.gov |

Platelet Aggregation:

This compound and related flavonoids have demonstrated significant antiplatelet activity. Platelets play a key role in blood clotting, but their excessive activation can lead to thrombosis. nih.gov Flavonoids can inhibit platelet aggregation induced by various agonists like collagen, ADP, and thrombin. mdpi.commdpi.comsapub.org The mechanisms behind this inhibition include the suppression of intracellular calcium mobilization, reduction of ATP and serotonin (B10506) release, and the inhibition of signaling pathways like PI3K/Akt and MAPK. nih.govmdpi.com By interfering with these activation pathways, this compound can reduce the likelihood of unwanted clot formation.

Table 2: Research Findings on Flavonoid Inhibition of Platelet Aggregation

| Flavonoid/Extract | Agonist | Key Findings |

|---|---|---|

| Taraxacum coreanum extract (TCE) | Collagen, ADP, Thrombin | Significantly inhibited platelet aggregation without cytotoxicity. Reduced serotonin and ATP release, calcium mobilization, and thromboxane (B8750289) A2 production. mdpi.com |

| Quercetin | Collagen, Arachidonic Acid | Dose-dependently inhibited platelet aggregation. nih.govsapub.org |

By improving RBC characteristics and inhibiting excessive platelet aggregation, this compound contributes to maintaining healthy blood flow and reducing the risk of cardiovascular events.

Chemical Modification and Derivatization Strategies for Taraxafolin

Rational Design and Synthesis of Taraxafolin Analogs

The rational design of this compound analogs involves targeted chemical modifications to its core structure to improve specific properties like bioactivity, stability, or solubility. Synthesis strategies often focus on modifying the hydroxyl groups on the A, B, and C rings, as these are key determinants of the molecule's chemical and biological behavior. butlerov.comnih.gov

Several synthetic approaches have been developed:

Acylation: Acyl derivatives of this compound have been synthesized to enhance its biological effects and antioxidant activity. One method involves a multi-step process starting with the synthesis of 5,7,3',4'-tetrabenzyl dihydroquercetin, followed by acylation of the remaining free 3-hydroxyl group, and subsequent removal of the benzyl (B1604629) protective groups via hydrogenation. butlerov.com This allows for the creation of monoacylated derivatives at the C3 position. butlerov.com

Aminomethylation: To improve water solubility, aminomethylated derivatives have been prepared. The Mannich reaction, using formaldehyde (B43269) and various amines (like L-proline), can be employed to introduce aminomethyl groups onto the this compound structure, resulting in derivatives with significantly higher solubility and dissolution rates. nih.govdavidpublisher.com For instance, the synthesis of dihydroquercetin-cytisine conjugates has been achieved through this reaction. researchgate.net

Methylation: Methylated derivatives of this compound have been isolated and studied for their enhanced anticancer potential compared to the parent compound. acs.org The presence and position of methyl groups can influence the molecule's interaction with biological targets. acs.org

Conjugation: this compound has been conjugated with other bioactive molecules to create novel derivatives with synergistic or enhanced properties. A notable example is the synthesis of taxifolin-7-lipoate, a conjugate with lipoic acid, designed to have superior antioxidant effects by combining the properties of both molecules. google.comgoogle.com

These synthetic strategies allow for the creation of a diverse library of this compound analogs, enabling detailed investigation into their therapeutic potential.

Glycosylation and Other Structural Modifications for Altered Solubility, Stability, and Bioactivity

Glycosylation, the attachment of sugar moieties to the this compound structure, is a primary strategy to modulate its physicochemical properties. Adding a glucose molecule, for example, can enhance water solubility and potentially alter bioavailability and metabolic pathways. ontosight.ai

Key Glycosylated Derivatives of this compound:

| Derivative Name | Glycosylation Position | Reported Effects | Reference |